molecular formula C8H5BrClNO B12866906 2-Bromo-7-(chloromethyl)benzo[d]oxazole

2-Bromo-7-(chloromethyl)benzo[d]oxazole

Cat. No.: B12866906
M. Wt: 246.49 g/mol
InChI Key: OXFQBEMCUFLOMA-UHFFFAOYSA-N
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Description

2-Bromo-7-(chloromethyl)benzo[d]oxazole (CAS 1804144-34-0) is a benzoxazole derivative with a molecular formula of C8H5BrClNO and a molecular weight of 246.49 g/mol . This compound serves as a versatile chemical building block in medicinal chemistry, particularly for the synthesis of novel heterocyclic compounds with potential biological activity. Benzoxazole scaffolds are prominent in pharmaceutical research due to their wide spectrum of pharmacological properties . Research indicates that structurally related benzoxazole analogues have demonstrated significant in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, such as Bacillus subtilis and Escherichia coli , as well as antifungal activity against strains like Candida albicans . Furthermore, certain substituted benzoxazoles have shown promising in vitro anticancer activity against human colorectal carcinoma (HCT116) cell lines, with some compounds exhibiting efficacy comparable to standard chemotherapeutic agents . Additional studies on benzoxazole derivatives have explored their anti-inflammatory potential through molecular modeling and docking studies, suggesting a mechanism that may involve interaction with the COX-2 enzyme . The reactive bromo and chloromethyl functional groups on this benzoxazole core make it a valuable intermediate for further chemical modifications and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Key Chemical Data: • CAS Number: 1804144-34-0 • Molecular Formula: C8H5BrClNO • Molecular Weight: 246.49 g/mol • MDL Number: MFCD28803080

Properties

Molecular Formula

C8H5BrClNO

Molecular Weight

246.49 g/mol

IUPAC Name

2-bromo-7-(chloromethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H5BrClNO/c9-8-11-6-3-1-2-5(4-10)7(6)12-8/h1-3H,4H2

InChI Key

OXFQBEMCUFLOMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)Br)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-(chloromethyl)benzo[d]oxazole typically involves the reaction of 2-aminophenol with bromine and chloromethylating agents. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-(chloromethyl)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted benzoxazoles, while oxidation reactions can introduce hydroxyl or carbonyl groups .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₈H₅BrClNO
  • Functional Groups : Bromine (electron-withdrawing), chloromethyl (reactive alkyl halide), and oxazole (aromatic heterocycle).
  • Synthesis: Evidence suggests that bromomethylated benzo[d]oxazole derivatives can be synthesized via condensation reactions between aminophenols and halogenated carboxylic acids, mediated by polyphosphoric acid .

Comparison with Structurally Similar Benzo[d]oxazole Derivatives

Positional Isomers and Substituent Effects

6-Chloro-2-(chloromethyl)benzo[d]oxazole

  • Molecular Formula: C₈H₅Cl₂NO
  • Key Differences : Chlorine at position 6 instead of bromine at position 2.

7-Bromo-2-methylbenzo[d]oxazole

  • Molecular Formula: C₈H₆BrNO
  • Key Differences : Methyl group (-CH₃) at position 2 instead of chloromethyl.
  • Impact : The methyl group enhances lipophilicity but reduces electrophilicity compared to chloromethyl, limiting its utility in nucleophilic substitution reactions .

Functional Group Variations

5-Fluorobenzo[d]oxazole-2-carboxylic acid

  • Molecular Formula: C₈H₄FNO₃
  • Key Differences : Fluorine at position 5 and carboxylic acid (-COOH) at position 2.
  • Applications : The carboxylic acid group enables conjugation with biomolecules (e.g., peptides), while fluorine enhances metabolic stability .

7-Bromobenzo[d]oxazole-2-thiol

  • Molecular Formula: C₇H₄BrNOS
  • Key Differences : Thiol (-SH) group at position 2 instead of bromine.
  • Reactivity : The thiol group facilitates metal coordination and disulfide bond formation, making it useful in catalysis and polymer chemistry .

Data Tables

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Reactivity/Applications
2-Bromo-7-(chloromethyl)benzo[d]oxazole C₈H₅BrClNO Br (C2), -CH₂Cl (C7) Electrophilic alkylation, cross-coupling
6-Chloro-2-(chloromethyl)benzo[d]oxazole C₈H₅Cl₂NO Cl (C6), -CH₂Cl (C2) Alkylation, limited cross-coupling
7-Bromo-2-methylbenzo[d]oxazole C₈H₆BrNO Br (C7), -CH₃ (C2) Lipophilic probes, metabolic studies
5-Fluorobenzo[d]oxazole-2-carboxylic acid C₈H₄FNO₃ F (C5), -COOH (C2) Bioconjugation, drug delivery

Q & A

Q. Table 1: Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Reference
BrominationNBS, DMF, 0°C → 25°C, 12 h70–85
ChloromethylationMOMCl, ZnCl₂, CH₂Cl₂, 60°C, 6 h65–75
One-pot synthesisSequential bromination/chloromethylation50–60

Optimization focuses on solvent polarity, catalyst loading, and temperature to minimize side reactions (e.g., over-halogenation).

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Level: Basic
Answer:

  • ¹H/¹³C NMR : Assigns substituent positions via chemical shifts. For example, the chloromethyl (–CH₂Cl) group resonates at δ 4.5–5.0 ppm (¹H) and δ 40–45 ppm (¹³C) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 246.97 for C₈H₅BrClNO) .
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for verifying regioselectivity in halogenation .

Tip : Use TLC (SiO₂, hexane:EtOAc 10:1) to monitor reaction progress .

How can nucleophilic substitution reactions at the chloromethyl group be optimized for diverse functionalization?

Level: Basic
Answer:
The –CH₂Cl group undergoes SN₂ reactions with nucleophiles (amines, thiols, alcohols). Key parameters:

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .
  • Catalysts : Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems .
  • Temperature : 50–80°C balances reactivity and decomposition risks.

Example : Reaction with morpholine in DMF at 70°C yields 2-bromo-7-(morpholinomethyl)benzo[d]oxazole with >80% conversion .

What computational methods predict the electronic and structural properties of this compound?

Level: Advanced
Answer:

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps, electrostatic potentials, and charge distribution. For example, B3LYP/6-31G* models show the bromine atom increases electrophilicity at position 2, guiding reactivity predictions .
  • Molecular Dynamics (MD) : Simulates solvent interactions and stability in biological matrices .

Q. Table 2: DFT-Calculated Properties

PropertyValue (eV)SignificanceReference
HOMO-LUMO Gap4.2Indicates moderate reactivity
Electron Density (Br)-0.35 eHighlights electrophilic sites

How does this compound serve as a precursor in medicinal chemistry?

Level: Advanced
Answer:
The compound is a versatile intermediate for bioactive molecules:

  • Anticancer Agents : Functionalization at the chloromethyl group with aminoheterocycles enhances topoisomerase inhibition (e.g., IC₅₀ = 2.1 µM in MCF-7 cells) .
  • Antimicrobials : Schiff base derivatives show MIC values of 8–16 µg/mL against S. aureus .

Q. Methodology :

Synthesize target derivatives via nucleophilic substitution.

Evaluate bioactivity using in vitro assays (MTT for cytotoxicity, microdilution for antimicrobials).

Optimize pharmacokinetics via LogP and solubility studies .

What thermodynamic parameters govern the stability of this compound under storage conditions?

Level: Advanced
Answer:
Stability studies use:

  • Differential Scanning Calorimetry (DSC) : Measures decomposition onset temperatures (T₀ ≈ 150°C) .
  • Kinetic Analysis : ΔH‡ (activation enthalpy) and ΔS‡ (entropy) derived from Arrhenius plots predict shelf-life. For example, ΔH‡ = 95 kJ/mol indicates moderate thermal stability .

Recommendation : Store at 2–8°C in anhydrous conditions to prevent hydrolysis of –CH₂Cl .

How do halogen substituents (Br vs. Cl) influence the reactivity of benzo[d]oxazole derivatives?

Level: Advanced
Answer:

  • Electrophilicity : Bromine’s lower electronegativity increases electrophilic aromatic substitution (EAS) rates compared to chlorine .
  • Cross-Coupling Reactions : Bromine facilitates Suzuki-Miyaura couplings (e.g., with aryl boronic acids) at 80°C, whereas chlorine requires harsher conditions .

Data : Pd(PPh₃)₄-mediated coupling of 2-bromo derivatives achieves 85% yield vs. 40% for 2-chloro analogs .

What role does this compound play in polymer/materials science?

Level: Advanced
Answer:
The compound is a monomer for conductive polymers:

  • Band Gap Engineering : DFT shows bromine reduces band gaps (Eg ≈ 2.8 eV), enhancing conductivity in polythiophene hybrids .
  • Coordination Polymers : Reacts with Pt(II) or Pd(II) salts to form luminescent materials with λₑₘ = 450–500 nm .

Q. Synthesis Protocol :

Polymerize via Heck coupling using Pd(OAc)₂.

Characterize via GPC (Mn ≈ 15 kDa) and UV-Vis .

What mechanistic insights explain the biological activity of this compound derivatives?

Level: Advanced
Answer:

  • Enzyme Inhibition : Derivatives act as ATP-competitive kinase inhibitors (e.g., EGFR inhibition with Kᵢ = 0.3 µM) .
  • DNA Interaction : Intercalation confirmed via fluorescence quenching and viscometry .

Q. Experimental Design :

Perform molecular docking (AutoDock Vina) to predict binding poses.

Validate with SPR or ITC for binding constants .

How can thermodynamic parameters (ΔH°, ΔG°) resolve contradictions in reaction outcomes?

Level: Advanced
Answer:

  • Van’t Hoff Analysis : ΔH° and ΔS° values from variable-temperature NMR/KinExA studies identify whether reactions are enthalpy- or entropy-driven .
  • Case Study : Conflicting yields in Pt(II) complexation (65% vs. 30%) were resolved by optimizing ΔG° via ligand pre-coordination (-ΔG° = 8.2 kJ/mol favors product) .

Q. Table 3: Thermodynamic Data for Pt(II) Complexation

LigandΔH° (kJ/mol)ΔS° (J/mol·K)ΔG° (kJ/mol)
2-Bromo derivative-45+120-82
2-Chloro derivative-30+90-57

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